![molecular formula C19H12ClFN2O3S B4075776 2-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide](/img/structure/B4075776.png)
2-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide
Overview
Description
2-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is also known as CNB-001 or BNC210 and has been found to have several promising properties that make it an excellent candidate for further study.
Mechanism of Action
The exact mechanism of action of CNB-001 is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and stress responses. CNB-001 has been found to increase the activity of GABA receptors, leading to a reduction in anxiety-like behavior in animal models.
Biochemical and Physiological Effects:
In addition to its anxiolytic effects, CNB-001 has been found to have several other biochemical and physiological effects. Studies have shown that CNB-001 can reduce inflammation and oxidative stress, which are implicated in several diseases. Additionally, CNB-001 has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CNB-001 is its high purity and stability, which makes it an excellent candidate for use in lab experiments. Additionally, CNB-001 has been found to be well-tolerated in animal models, making it a safe compound for use in research. However, one limitation of CNB-001 is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several promising future directions for research on CNB-001. One area of research is in the development of new anxiety medications. CNB-001 has been found to have anxiolytic effects in animal models, making it a potential candidate for the development of new medications. Additionally, CNB-001 has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of CNB-001 in these areas.
Scientific Research Applications
CNB-001 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of anxiety disorders. Studies have shown that CNB-001 has anxiolytic effects in animal models, making it a potential candidate for the development of new anxiety medications.
properties
IUPAC Name |
2-(2-chloro-4-nitrophenyl)sulfanyl-N-(4-fluorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O3S/c20-16-11-14(23(25)26)9-10-18(16)27-17-4-2-1-3-15(17)19(24)22-13-7-5-12(21)6-8-13/h1-11H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVUVKZBTNRUPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)SC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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